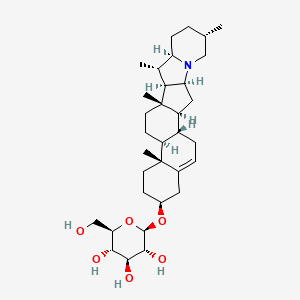
γ-查科宁
描述
Gamma-Chaconine: is a steroidal glycoalkaloid found predominantly in members of the Solanaceae family, such as potatoes and eggplants . It is a secondary metabolite that serves as a natural defense mechanism for plants against pests and pathogens . Gamma-Chaconine is known for its bitter taste and toxic properties, which can be harmful to humans and animals if ingested in large quantities .
科学研究应用
Gamma-Chaconine has a wide range of scientific research applications:
作用机制
Target of Action
Gamma-Chaconine, a type of polyphenolic compound, has been found to target cytotoxic human amylin (hA) aggregates, which play a significant role in the pathogenesis of type 2 diabetes mellitus (T2DM) . It also targets the glucose-phosphorylating enzyme glucokinase (GK), which has a high impact on glucose homeostasis .
Mode of Action
Gamma-Chaconine interacts with its targets by suppressing or modifying the formation of hA aggregates . This interaction helps ameliorate the cytotoxicity elicited by small, soluble amylin oligomers in pancreatic islet β-cells, which may cause β-cell disruption in T2DM . Gamma-Chaconine also inhibits hA aggregation and modulates oxidative stress, inflammation, and other pathways that are β-cell-protective or insulin-sensitizing .
Biochemical Pathways
The biochemical pathways affected by gamma-Chaconine involve the inhibition and destabilization of self-assembly by hA . This requires aromatic molecular structures that bind to misfolding monomers or oligomers, coupled with adjacent hydroxyl groups present on single phenyl rings .
Pharmacokinetics
It is known that gamma-chaconine is a very strong basic compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of gamma-Chaconine’s action include the inhibition of hA aggregation, modulation of oxidative stress, and inflammation . These actions contribute to β-cell protection and insulin sensitization, which can potentially be effective against the pleiotropic mechanisms of T2DM .
Action Environment
Gamma-Chaconine is commonly found in Solanaceae family plants, such as potatoes and eggplants . It is a colorless to pale yellow crystalline solid with a bitter taste . The action, efficacy, and stability of gamma-Chaconine can be influenced by environmental factors, including the presence of other compounds and the specific conditions of the plant source .
生化分析
Biochemical Properties
Gamma-Chaconine is involved in various biochemical reactions. It interacts with enzymes such as UDP-galactose:solanidine galactosyltransferase, which catalyzes the biosynthesis of gamma-Chaconine from solanidine and galactose . This compound also interacts with proteins and other biomolecules, forming complexes that can disrupt cellular functions.
Cellular Effects
Gamma-Chaconine affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to increased permeability and cell lysis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, causing alterations in normal cellular activities .
Molecular Mechanism
The mechanism of action of gamma-Chaconine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Gamma-Chaconine binds to cell membranes, causing structural changes that lead to increased permeability and cell death. It also inhibits enzymes involved in cellular metabolism, further disrupting normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Chaconine change over time. This compound is relatively stable but can degrade under certain conditions, leading to a decrease in its toxic effects. Long-term exposure to gamma-Chaconine can result in persistent alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of gamma-Chaconine vary with different dosages in animal models. At low doses, gamma-Chaconine may cause mild toxic effects, while at high doses, it can lead to severe toxicity and adverse effects such as gastrointestinal distress, neurological symptoms, and even death. Threshold effects have been observed, indicating a dose-dependent response to gamma-Chaconine .
Metabolic Pathways
Gamma-Chaconine is involved in metabolic pathways related to steroidal glycoalkaloid biosynthesis. It interacts with enzymes such as UDP-galactose:solanidine galactosyltransferase, which plays a key role in its biosynthesis. This compound can also affect metabolic flux and metabolite levels, leading to alterations in normal metabolic processes .
Transport and Distribution
Gamma-Chaconine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function within the organism .
Subcellular Localization
The subcellular localization of gamma-Chaconine is influenced by targeting signals and post-translational modifications. These factors direct gamma-Chaconine to specific compartments or organelles within the cell, where it exerts its effects on cellular function and activity .
准备方法
Synthetic Routes and Reaction Conditions: Gamma-Chaconine can be synthesized through a series of chemical reactions involving the glycosylation of solanidine, a steroidal alkaloid . The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bonds . The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like methanol or ethanol .
Industrial Production Methods: Industrial production of gamma-Chaconine is primarily achieved through extraction from plant sources, particularly potato peels . The extraction process involves grinding the plant material, followed by solvent extraction using methanol or ethanol . The extract is then purified using chromatographic techniques to isolate gamma-Chaconine . Recent advancements have also explored the use of ultrasound-assisted extraction to enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions: Gamma-Chaconine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases can break down gamma-Chaconine into its constituent sugars and solanidine.
Reduction: Reducing agents like sodium borohydride can reduce gamma-Chaconine to form reduced derivatives.
Major Products: The major products formed from these reactions include solanidine, various sugar moieties, and oxidized or reduced derivatives of gamma-Chaconine .
相似化合物的比较
Alpha-Chaconine: Another glycoalkaloid found in potatoes, with similar toxic properties but different glycosylation.
Alpha-Solanine: A glycoalkaloid with a similar structure but different biological activities and toxicity levels.
Gamma-Chaconine’s unique glycosylation pattern and its specific interactions with cell membranes and enzymes distinguish it from these similar compounds .
属性
IUPAC Name |
2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKMGZVTKHZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Chaconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
511-36-4 | |
| Record name | gamma-Chaconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 244 °C | |
| Record name | gamma-Chaconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of glycosyltransferases in the biosynthesis of gamma-chaconine?
A1: Research suggests that gamma-chaconine, unlike its closely related compound alpha-chaconine, is not directly synthesized via a glycosyltransferase. Alpha-chaconine is biosynthesized in potatoes through a two-step process involving distinct glycosyltransferases. First, UDP-glucose:solanidine glucosyltransferase catalyzes the addition of glucose to solanidine, forming gamma-chaconine. [] Subsequently, UDP-galactose:solanidine galactosyltransferase adds a galactose moiety to gamma-chaconine, yielding alpha-chaconine. [] This highlights the specificity of these enzymes in the glycoalkaloid biosynthesis pathway.
Q2: Does gamma-chaconine exhibit antiproliferative activity against cancer cells?
A2: Yes, research indicates that gamma-chaconine demonstrates antiproliferative effects against both human colon (HT29) and liver (HepG2) cancer cell lines. [] This activity appears to be a shared characteristic among various Solanum glycoalkaloids and their aglycones, albeit with varying potency. Notably, the study found that alpha-chaconine, the glycoside form of gamma-chaconine, exhibited even stronger antiproliferative activity than gamma-chaconine against both cancer cell lines. [] This suggests that the presence of additional sugar moieties in the molecule may enhance its anticancer properties.
Q3: Can fungi metabolize gamma-chaconine?
A3: While research hasn't directly addressed gamma-chaconine metabolism by fungi, studies show that the filamentous fungus Plectosphaerella cucumerina can hydrolyze alpha-chaconine into beta1-chaconine via a specific rhamnosidase enzyme. [] This enzymatic activity is the first step in the detoxification process, allowing the fungus to grow on potato sprouts containing the antifungal alpha-chaconine. Further research is needed to determine if similar enzymatic mechanisms exist for gamma-chaconine metabolism in fungi.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
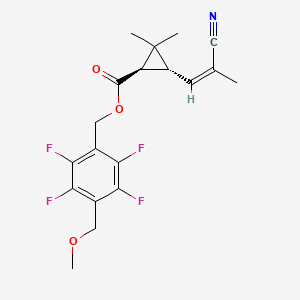
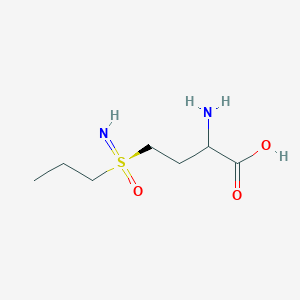

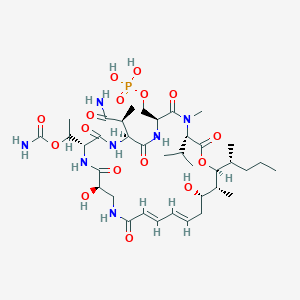

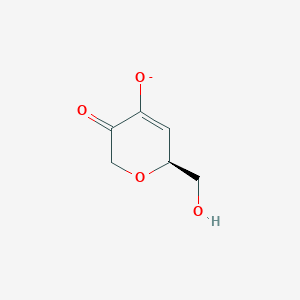



![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)


![[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1261805.png)
